2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes methoxyphenyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate thiazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their alpha1-adrenergic receptor antagonistic properties.
4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one: Another compound with a methoxyphenyl group, used in different chemical applications.
Uniqueness
2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]acetamide |
InChI |
InChI=1S/C20H20N2O4S/c1-24-16-9-7-14(8-10-16)20-22-15(13-27-20)11-21-19(23)12-26-18-6-4-3-5-17(18)25-2/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
InChI Key |
FNWWZOJKCCAHTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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